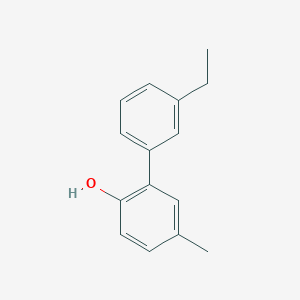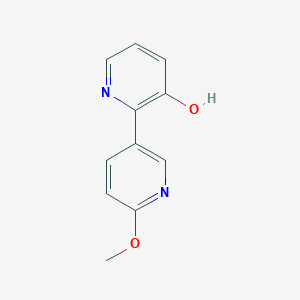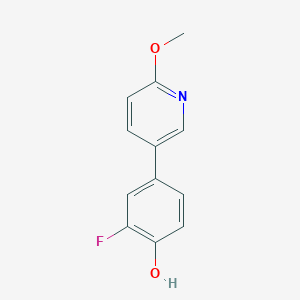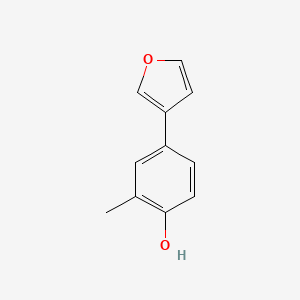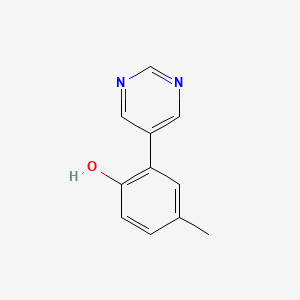
4-Methyl-2-pyrimidin-5-ylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-pyrimidin-5-ylphenol is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-pyrimidin-5-ylphenol can be achieved through several methods. One common approach involves the reaction of 4-methylpyrimidine-5-carbaldehyde with phenol under basic conditions. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the phenol acts as a nucleophile attacking the electrophilic carbon of the aldehyde group.
Another method involves the cyclization of appropriate precursors. For example, the reaction of 4-methyl-2-aminopyrimidine with a phenolic compound under acidic conditions can lead to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-pyrimidin-5-ylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The methyl group and the phenolic hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
4-Methyl-2-pyrimidin-5-ylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-2-pyrimidin-5-ylphenol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-pyrimidin-5-ylmethanol
- 4-Methyl-2-pyrimidin-5-ylamine
- 4-Methyl-2-pyrimidin-5-ylthiol
Uniqueness
4-Methyl-2-pyrimidin-5-ylphenol is unique due to the presence of both a phenolic hydroxyl group and a pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The phenolic group enhances its reactivity, while the pyrimidine ring provides a stable aromatic system that can interact with biological targets.
Properties
IUPAC Name |
4-methyl-2-pyrimidin-5-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8-2-3-11(14)10(4-8)9-5-12-7-13-6-9/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSNBJAQYIARDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[(2,2-Dimethyloxan-4-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7625232.png)
![4-[(2,2-dimethyloxan-4-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7625237.png)
![2-Chloro-6-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)pyridine-4-carbonitrile](/img/structure/B7625264.png)
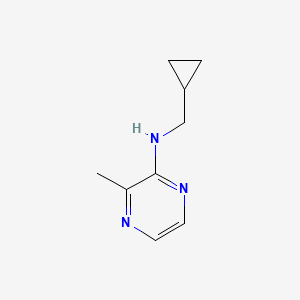
![N-[(3-tert-butyl-1-methylpyrazol-4-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine](/img/structure/B7625275.png)
![4-[(3-methoxy-1H-1,2,4-triazol-5-yl)sulfamoyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7625287.png)
![1,1-Dimethyl-3-[2-[[2-(trifluoromethoxy)phenyl]methylamino]ethyl]urea](/img/structure/B7625288.png)
![6-[2-(Carbamoylamino)ethylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7625291.png)
![1,1-Dimethyl-3-[2-(pyrazolo[1,5-a]pyridin-3-ylmethylamino)ethyl]urea](/img/structure/B7625295.png)
![4-chloro-N-[2-(furan-2-yl)ethyl]-1,3-thiazol-2-amine](/img/structure/B7625300.png)
